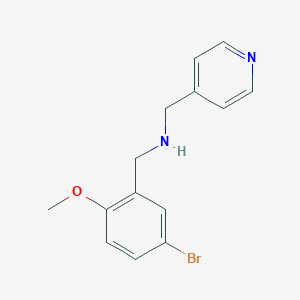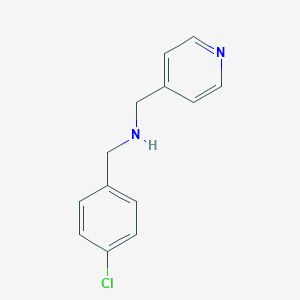SULFANYL]ETHYL})AMINE](/img/structure/B496331.png)
[(3,4-DIETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-DIETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with diethoxy groups and a tetraazolyl sulfanyl ethyl amine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzyl chloride, is prepared by reacting 3,4-diethoxybenzyl alcohol with thionyl chloride.
Introduction of the Tetraazolyl Group: The intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as sodium hydride to form the tetraazolyl sulfanyl intermediate.
Final Coupling Reaction: The tetraazolyl sulfanyl intermediate is then coupled with 2-bromoethylamine hydrobromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3,4-DIETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetraazolyl group can interact with metal ions, potentially inhibiting metalloproteins. The benzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(2,4-Dichlorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-propanamine: Similar structure but with dichlorobenzyl and propyl groups.
N-[4-(diethylamino)benzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine: Contains diethylamino and propyl groups instead of diethoxy and ethyl groups.
Uniqueness
[(3,4-DIETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both diethoxy and tetraazolyl groups provides a unique combination of reactivity and binding potential.
Properties
Molecular Formula |
C15H23N5O2S |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H23N5O2S/c1-4-21-13-7-6-12(10-14(13)22-5-2)11-16-8-9-23-15-17-18-19-20(15)3/h6-7,10,16H,4-5,8-9,11H2,1-3H3 |
InChI Key |
JQWDILUFLGYBLU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCSC2=NN=NN2C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCSC2=NN=NN2C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B496248.png)
![N-(4-fluorobenzyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B496250.png)
![2-(2-fluorophenyl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B496253.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B496254.png)
![4-amino-N-{2-[(4-ethylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496255.png)

![2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B496257.png)
![4-amino-N-{2-[(2-chloro-6-fluorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496262.png)
![N-cinnamyl-N-[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B496263.png)
![2-[4-({[3-(Dimethylamino)propyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B496265.png)

![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496268.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B496271.png)
